Bienvenue dans la boutique en ligne BenchChem!

Rizatriptan N10-Oxide-d6

Bioanalysis LC-MS/MS Stable Isotope Labeling

Rizatriptan N10-Oxide-d6 is the regulatory-compliant stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of Rizatriptan N10-Oxide (EP Impurity H). Unlike unlabeled analogs, its six deuterium atoms ensure co-elution and identical ionization, eliminating analytical variability from matrix effects. Essential for ANDA submissions requiring ICH Q3A/Q3B impurity threshold validation, pharmacokinetic studies, and bioequivalence trials. Traceable to pharmacopeial standards (USP/EP).

Molecular Formula C15H19N5O
Molecular Weight 291.388
CAS No. 1261392-57-7
Cat. No. B584741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan N10-Oxide-d6
CAS1261392-57-7
SynonymsN,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; 
Molecular FormulaC15H19N5O
Molecular Weight291.388
Structural Identifiers
SMILESC[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-]
InChIInChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3
InChIKeyDQTBNOJGXNZYDG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rizatriptan N10-Oxide-d6: A Critical Stable Isotope-Labeled Analytical Reference Standard for Rizatriptan Impurity and Metabolite Quantification


Rizatriptan N10-Oxide-d6 (CAS 1261392-57-7) is a deuterated form of Rizatriptan N10-Oxide, a known inactive metabolite and EP Impurity H of the antimigraine drug Rizatriptan [1][2]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for the accurate quantification of the unlabeled Rizatriptan N10-Oxide analyte in complex biological matrices and pharmaceutical formulations using liquid chromatography-mass spectrometry (LC-MS) [3].

Why Unlabeled Rizatriptan N10-Oxide or Other Analogs Cannot Substitute for Rizatriptan N10-Oxide-d6 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a non-isotopically labeled analog as an internal standard introduces significant analytical variability due to differential ionization efficiency and chromatographic behavior, compromising data accuracy, precision, and regulatory compliance [1]. Rizatriptan N10-Oxide-d6, with its six deuterium atoms, is chemically and physically near-identical to the target analyte Rizatriptan N10-Oxide, co-eluting and ionizing with equivalent efficiency, thus correcting for matrix effects and instrument fluctuations . Using the unlabeled compound (CAS 260435-42-5) or other triptan analogs would fail to provide the requisite co-elution and identical ionization characteristics, leading to inaccurate quantification and potential rejection of bioequivalence or pharmacokinetic study data by regulatory agencies [2].

Quantitative Evidence for Rizatriptan N10-Oxide-d6: Validated Differentiation from Unlabeled and Alternative Standards


Mass Difference and Isotopic Purity: Ensuring Unambiguous MS Detection and Freedom from Signal Interference

Rizatriptan N10-Oxide-d6 contains six deuterium atoms (d6), substituting the hydrogen atoms on the N,N-dimethyl group, resulting in a molecular weight of 291.4 g/mol, a +6 Da mass shift compared to the unlabeled analyte Rizatriptan N10-Oxide (MW 285.4 g/mol) [1]. This significant mass difference ensures that the internal standard and analyte signals are completely resolved in the mass spectrometer, eliminating isotopic cross-talk and ensuring accurate quantitation. In contrast, a d3-labeled analog or a structural analog would provide a smaller or no mass shift, increasing the risk of signal overlap and inaccurate peak integration [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Chromatographic Co-Elution and Matrix Effect Correction: Validated Method Performance in Human Plasma

In validated LC-MS/MS methods for rizatriptan quantification in human plasma, the use of a deuterated internal standard like Rizatriptan-d6 enabled a lower limit of quantitation (LLOQ) of 0.100 ng/mL and demonstrated high accuracy (96.0-101.7%) and precision (1.7-3.7% intra-day) [1]. While specific published data for Rizatriptan N10-Oxide-d6 is not available, its identical chemical structure to Rizatriptan-d6 (both are d6-labeled on the N,N-dimethyl moiety) allows for direct class-level inference. A non-deuterated structural analog would exhibit different chromatographic retention, failing to correct for ion suppression/enhancement and resulting in a significantly higher LLOQ and poorer precision [2].

Pharmacokinetics Bioequivalence Method Validation

Regulatory Compliance and Pharmacopeial Traceability: A Distinct Advantage for ANDA Submissions

Rizatriptan N10-Oxide-d6 is supplied with detailed characterization data compliant with ICH and other regulatory guidelines [1]. Crucially, vendors state that further traceability against USP or EP pharmacopeial standards can be provided [2]. This is in stark contrast to unlabeled Rizatriptan N10-Oxide (EP Impurity H), which is itself an impurity standard requiring a certified reference material. The deuterated form serves as the definitive internal standard for quantifying that impurity. Using a non-certified, non-deuterated compound for this purpose would be scientifically unsound and likely rejected during ANDA review [3].

Regulatory Affairs Quality Control ANDA

Optimal Industrial and Research Use Cases for Rizatriptan N10-Oxide-d6


Quantitative Bioanalysis in Pharmacokinetic and Bioequivalence Studies

Rizatriptan N10-Oxide-d6 is the optimal internal standard for the LC-MS/MS quantification of Rizatriptan N10-Oxide in plasma, urine, or tissue samples from clinical and preclinical studies. Its use ensures that the analytical method meets the strict criteria for accuracy, precision, and sensitivity required for regulatory submission of pharmacokinetic (PK) and bioequivalence (BE) data, as demonstrated in the method validations achieving LLOQs of 0.100 ng/mL [1].

ANDAs and Pharmaceutical Quality Control for Generic Rizatriptan

For generic drug manufacturers developing Rizatriptan formulations, Rizatriptan N10-Oxide-d6 is an essential reference material. It is used to validate analytical methods for detecting and quantifying the Rizatriptan N10-Oxide (EP Impurity H) in drug substance and drug product batches, ensuring compliance with ICH Q3A/Q3B impurity thresholds. The compound's pharmacopeial traceability directly supports ANDA filings [2].

Metabolic Pathway Elucidation and Excretion Studies

Research groups investigating the metabolism of Rizatriptan can employ Rizatriptan N10-Oxide-d6 to accurately measure the formation of the N10-Oxide metabolite in in vitro hepatocyte or microsomal incubations and in vivo studies. This allows for precise determination of the fraction of the dose excreted as this specific metabolite, which in humans accounts for 2-4% of an administered dose [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rizatriptan N10-Oxide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.